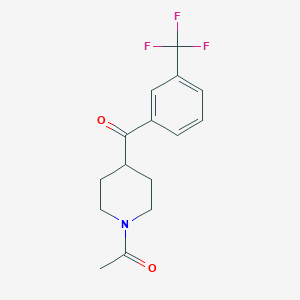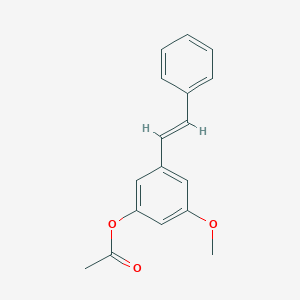
Methyl (3R)-3-hydroxydecanoate
概述
描述
Methyl (3R)-3-hydroxydecanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by a hydroxyl group at the third carbon of the decanoate chain, which is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions: Methyl (3R)-3-hydroxydecanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-hydroxydecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and environmental friendliness.
化学反应分析
Types of Reactions: Methyl (3R)-3-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Methyl 3-oxodecanoate or methyl 3-carboxydecanoate.
Reduction: Methyl (3R)-3-hydroxydecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (3R)-3-hydroxydecanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral intermediate in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form micelles.
Industry: It is used in the production of biodegradable polymers and as a surfactant in various formulations.
作用机制
The mechanism of action of methyl (3R)-3-hydroxydecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.
相似化合物的比较
Methyl (3R)-3-hydroxydecanoate can be compared with other similar compounds such as:
Methyl (3R)-3-hydroxybutanoate: Both compounds have a hydroxyl group at the third carbon, but differ in the length of their carbon chains.
Methyl (3R)-3-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Methyl (3R)-3-hydroxyoctanoate: Similar structure but with a medium-length carbon chain.
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds makes it more hydrophobic, influencing its solubility and interaction with biological membranes.
属性
IUPAC Name |
methyl (3R)-3-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVACUZVNTVHTE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446818 | |
| Record name | Methyl (3R)-3-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56618-58-7 | |
| Record name | Methyl (3R)-3-hydroxydecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (R)-Methyl 3-hydroxydecanoate in the synthesis of rhamnolipid B?
A1: (R)-Methyl 3-hydroxydecanoate serves as a precursor to the β-hydroxydecanoic acid moiety present in rhamnolipid B []. This moiety is crucial for the biological activity of rhamnolipid B. Researchers glycosylate a dirhamnose unit with (R)-Methyl 3-hydroxydecanoate to obtain a compound structurally similar to rhamnolipid B []. This synthetic approach allows for further exploration and modification of rhamnolipid B analogs for potential therapeutic applications.
Q2: How did the researchers determine the stereochemistry of (R)-Methyl 3-hydroxydecanoate incorporation into the final rhamnolipid B analog?
A2: Nuclear Overhauser Effect Spectroscopy (NOESY) was employed to analyze the final synthesized compound containing the dirhamnose unit and (R)-Methyl 3-hydroxydecanoate []. The NOESY spectrum revealed that the (R)-Methyl 3-hydroxydecanoate moiety was attached to the dirhamnose unit in an α-configuration, meaning the moiety occupies the axial position []. This finding provides valuable insights into the spatial arrangement of the synthesized rhamnolipid B analog and its potential influence on biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)








